3-(1,3,2-Dioxaborinan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,2-Dioxaborinan-2-yl)phenol is an organoboron compound with the molecular formula C9H11BO3. It is characterized by a phenol group attached to a dioxaborinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)phenol typically involves the reaction of phenol with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-(1,3,2-Dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(1,3,2-Dioxaborinan-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
3-(1,3,2-Dioxaborinan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenol group.
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Contains a dimethyl-substituted dioxaborinane ring.
Uniqueness
3-(1,3,2-Dioxaborinan-2-yl)phenol is unique due to its phenol group, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and material science applications, where the phenol group can participate in various reactions .
Biological Activity
3-(1,3,2-Dioxaborinan-2-yl)phenol is a compound characterized by the presence of a dioxaborinane ring and a phenolic group. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The IUPAC name for this compound is this compound. Its molecular formula is C9H11BO3, and it features a boron atom within the dioxaborinane ring that can interact with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁BO₃ |
CAS Number | 2070921-87-6 |
Storage Temperature | Refrigerator |
Synthesis Methods
The synthesis of this compound typically involves the reaction of phenol with boronic acid derivatives. The process can be outlined as follows:
- Starting Materials : Phenol and a suitable boronic acid derivative.
- Reaction Conditions : The reaction is performed under controlled conditions to facilitate the formation of the dioxaborinane ring.
- Yield Optimization : Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activities and receptor functions, leading to various biological effects.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that compounds containing dioxaborinane structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for various derivatives .
- Antifungal Activity : The compound demonstrated antifungal activity against Candida albicans, with notable efficacy in inhibiting growth compared to standard antifungal agents .
Case Studies
A comparative analysis of similar compounds reveals that those with dioxaborinane structures often outperform traditional phenolic compounds in terms of biological activity. For example:
Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
---|---|---|
This compound | 625 - 1250 | Significant against C. albicans |
Control Phenolic Compound | >2000 | Minimal |
Applications in Research
The unique properties of this compound make it valuable in several research areas:
- Biochemical Assays : It serves as a probe in enzyme mechanism studies due to its ability to interact with active sites on enzymes.
- Drug Development : The compound's structural features allow for modifications that could enhance its bioactivity or target specificity in drug design.
Properties
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,11H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIXCZGRVNQJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.